6-(3,5-Dichlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its physical appearance and any distinctive chemical properties .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process is often optimized to improve yield, reduce cost, and minimize environmental impact .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions used in its synthesis, as well as reactions it may undergo in biological systems or in the environment .Physical and Chemical Properties Analysis
This would include information such as the compound’s melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Synthesis and Structural Analysis
- Research into the synthesis and crystal structures of related compounds has revealed insights into their molecular configurations, showcasing the diversity in their structural frameworks and the potential for various applications in material science and molecular engineering. For instance, studies on the synthesis and crystal structures of tetrahydropyrimidine derivatives have contributed to a deeper understanding of their chemical properties and potential functionalities in scientific research (Shi et al., 2007).
Biological Activity
- Another area of research focuses on the potential biological activities of tetrahydropyrimidine derivatives. Some compounds have been evaluated for their antimicrobial properties, suggesting a promising avenue for the development of new therapeutic agents. For example, the synthesis of new tetrahydropyrimidine-2-thiones and their derivatives explored their potential as biological agents, with some compounds showing significant inhibition on bacterial and fungal growth (Akbari et al., 2008).
Chemical Properties and Reactions
- Research into the chemical properties and reactions of tetrahydropyrimidine derivatives has also been a significant area of study, leading to the development of new synthetic routes and understanding of their chemical behavior. This includes studies on the synthesis and reactions of specific derivatives, providing a foundation for further chemical and pharmaceutical research (Rubinov et al., 2008).
Supramolecular Chemistry
- The versatility of tetrahydropyrimidine derivatives extends to supramolecular chemistry, where their ability to form hydrogen-bonded supramolecular assemblies has been explored. Such studies offer insights into the design of novel molecular architectures for various applications, including materials science and nanotechnology (Fonari et al., 2004).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
6-(3,5-dichlorophenyl)-3-methyl-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-15-10(16)5-9(14-11(15)17)6-2-7(12)4-8(13)3-6/h2-5H,1H3,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NESXDSPIWATAGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)C2=CC(=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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